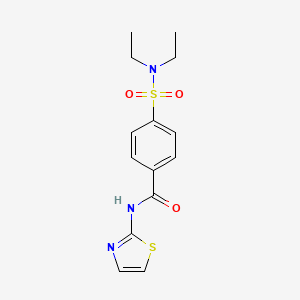

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

CAS No.: 300697-42-1

Cat. No.: VC5196842

Molecular Formula: C14H17N3O3S2

Molecular Weight: 339.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300697-42-1 |

|---|---|

| Molecular Formula | C14H17N3O3S2 |

| Molecular Weight | 339.43 |

| IUPAC Name | 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-7-5-11(6-8-12)13(18)16-14-15-9-10-21-14/h5-10H,3-4H2,1-2H3,(H,15,16,18) |

| Standard InChI Key | JPKFFDDYBRWXTM-UHFFFAOYSA-N |

| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

Introduction

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound with a molecular formula of C14H17N3O3S2 and a molecular weight of 339.4331 g/mol . This compound belongs to the class of benzamides, which are known for their diverse pharmacological activities, including antimicrobial and anticancer properties. The presence of a thiazole ring and a sulfamoyl group in its structure suggests potential biological significance.

Synthesis and Preparation

While specific synthesis details for 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide are not readily available, compounds with similar structures often involve multi-step syntheses. Typically, such syntheses might start with the preparation of the thiazole ring and then involve coupling reactions to attach the sulfamoyl group and the benzamide moiety.

Biological Activity

Although specific biological activity data for 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide are not available, compounds with similar structures have shown promising antimicrobial and anticancer activities. For example, thiazole derivatives have been explored for their antimicrobial properties against both Gram-positive and Gram-negative bacteria . Additionally, sulfamoyl-containing compounds have been investigated for their potential in inhibiting enzymes involved in cancer progression .

Future Research Directions

Future studies on 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide should focus on its synthesis optimization, biological evaluation, and molecular modeling to predict its interactions with biological targets. This could involve in vitro assays to assess antimicrobial and anticancer activities, as well as computational studies to understand its binding affinity to relevant enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume